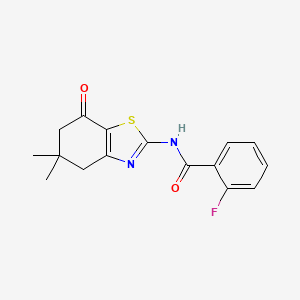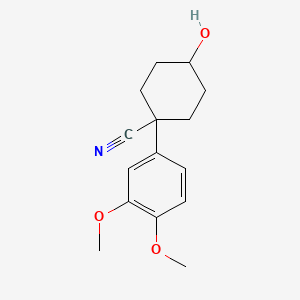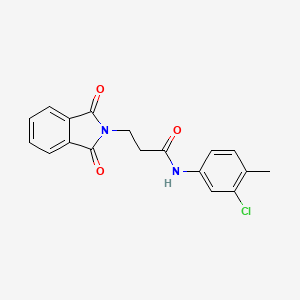
2-butoxy-3-(4-morpholinyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) is a synthetic compound that has been widely used in scientific research as a selective antagonist of the NMDA receptor. BMQ is a potent inhibitor of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Wirkmechanismus
2-butoxy-3-(4-morpholinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by its natural ligand, glycine, and thereby inhibits the influx of calcium ions into the postsynaptic neuron. The inhibition of the NMDA receptor by 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to have a range of effects on synaptic plasticity, including the modulation of long-term potentiation (LTP) and long-term depression (LTD).
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to have a range of biochemical and physiological effects in various experimental models. For example, 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to reduce the level of glutamate release in the hippocampus, which is a brain region involved in learning and memory. Additionally, 2-butoxy-3-(4-morpholinyl)quinoxaline has been shown to modulate the activity of various signaling pathways, such as the ERK and CREB pathways, which are involved in synaptic plasticity and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-butoxy-3-(4-morpholinyl)quinoxaline has several advantages and limitations for use in lab experiments. The main advantage of 2-butoxy-3-(4-morpholinyl)quinoxaline is its high selectivity for the NMDA receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. However, the use of 2-butoxy-3-(4-morpholinyl)quinoxaline also has several limitations, such as its potential toxicity and the need for careful dosing and administration. Furthermore, 2-butoxy-3-(4-morpholinyl)quinoxaline may have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-butoxy-3-(4-morpholinyl)quinoxaline and the NMDA receptor. One direction is to investigate the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to develop new compounds that can selectively modulate the activity of the NMDA receptor, with improved efficacy and safety profiles. Additionally, the use of 2-butoxy-3-(4-morpholinyl)quinoxaline and other NMDA receptor antagonists in combination with other drugs and therapies may have synergistic effects on synaptic plasticity and cognitive function.
Conclusion:
In conclusion, 2-butoxy-3-(4-morpholinyl)quinoxaline is a selective antagonist of the NMDA receptor that has been widely used in scientific research to study the function and regulation of this receptor. 2-butoxy-3-(4-morpholinyl)quinoxaline has several advantages and limitations for use in lab experiments, and its inhibition of the NMDA receptor has a range of biochemical and physiological effects. Future research on 2-butoxy-3-(4-morpholinyl)quinoxaline and the NMDA receptor may lead to new insights into the role of this receptor in various neurological and psychiatric disorders, as well as the development of new therapies for these conditions.
Synthesemethoden
The synthesis of 2-butoxy-3-(4-morpholinyl)quinoxaline involves the reaction of 2-butoxy-3-nitroquinoxaline with morpholine in the presence of a reducing agent. The reaction proceeds through a series of steps, including reduction, cyclization, and deprotection, to yield 2-butoxy-3-(4-morpholinyl)quinoxaline as a white crystalline solid. The purity of the compound can be verified using various analytical techniques, such as HPLC and NMR.
Wissenschaftliche Forschungsanwendungen
2-butoxy-3-(4-morpholinyl)quinoxaline has been extensively used in scientific research to study the function and regulation of the NMDA receptor. The selective inhibition of the NMDA receptor by 2-butoxy-3-(4-morpholinyl)quinoxaline allows researchers to investigate the role of this receptor in various physiological and pathological conditions, such as synaptic plasticity, learning, memory, and neurodegenerative diseases. Furthermore, 2-butoxy-3-(4-morpholinyl)quinoxaline has been used to study the interaction of the NMDA receptor with other neurotransmitter receptors, such as GABA and dopamine receptors.
Eigenschaften
IUPAC Name |
4-(3-butoxyquinoxalin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-3-10-21-16-15(19-8-11-20-12-9-19)17-13-6-4-5-7-14(13)18-16/h4-7H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWCIVGCDBTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-3-(morpholin-4-yl)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685186.png)
![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)
![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)


![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)

![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)

![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)
